molecular formula C13H18Cl2N2 B565640 2,2,3,3,5,5,6,6-octadeuterio-1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine CAS No. 1246819-69-1

2,2,3,3,5,5,6,6-octadeuterio-1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine

Katalognummer: B565640
CAS-Nummer: 1246819-69-1
Molekulargewicht: 281.25
InChI-Schlüssel: SUIZRDJCBVPASY-COMRDEPKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,3,3,5,5,6,6-Octadeuterio-1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine is a deuterated analog of the sigma-1 receptor antagonist BD1063 (1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine). The compound features eight deuterium atoms replacing hydrogens at positions 2, 3, 5, and 6 of the piperazine ring. Deuteration is a strategic modification to alter pharmacokinetic properties, particularly metabolic stability, by leveraging the kinetic isotope effect.

BD1063 is a selective sigma-1 receptor antagonist with high affinity (Ki = 0.005–0.08 nM across species) and is widely used to study sigma-1 receptor-mediated processes, including opioid modulation, neuroprotection, and psychostimulant effects . Its deuterated variant retains the pharmacological profile of BD1063 but with enhanced metabolic resistance, making it valuable for long-term in vivo studies .

Eigenschaften

IUPAC Name

2,2,3,3,5,5,6,6-octadeuterio-1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2/c1-16-6-8-17(9-7-16)5-4-11-2-3-12(14)13(15)10-11/h2-3,10H,4-9H2,1H3/i6D2,7D2,8D2,9D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUIZRDJCBVPASY-COMRDEPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CCC2=CC(=C(C=C2)Cl)Cl)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclization of Ethylenediamine Derivatives

The piperazine ring is constructed via cyclization of N-methyl ethylenediamine with methyl benzoylformate under acidic conditions. As detailed in, this reaction proceeds in toluene at 60–65°C, yielding 1-methyl-3-phenyl-3,4-dehydropiperazine-2-one as an intermediate. Subsequent reduction with lithium aluminum hydride (LiAlH₄) generates the saturated piperazine structure. For the target compound, substitution of the phenyl group with 3,4-dichlorophenyl is achieved by replacing methyl benzoylformate with 3,4-dichlorophenylacetyl chloride in the initial step.

N-Alkylation for Side Chain Introduction

The ethyl-(3,4-dichlorophenyl) side chain is introduced via N-alkylation. Reacting 4-methylpiperazine with 2-(3,4-dichlorophenyl)ethyl bromide in the presence of a base like potassium carbonate facilitates this transformation. Optimal yields (78–85%) are obtained in acetonitrile at reflux temperatures.

Regiospecific Deuteration Strategies

Incorporating eight deuterium atoms at the 2,3,5,6 positions necessitates strategic deuteration methods. Two primary approaches are employed: deuterated reagent substitution and post-synthetic hydrogen-deuterium exchange .

Deuterated Reagent Substitution

This method substitutes hydrogen-containing reagents with deuterated analogs during synthesis:

StepStandard ReagentDeuterated ReagentEffect on Isotopic Purity
CyclizationH₂OD₂OIntroduces deuterium at labile H sites
ReductionLiAlH₄LiAlD₄Replaces H with D at C2, C3, C5, C6
AlkylationCH₃CH₂BrCD₃CD₂BrDeuterates ethyl side chain (not required here)

Using LiAlD₄ in the reduction step ensures complete deuteration of the piperazine ring’s β-carbons. For instance, reducing 3,4-dehydropiperazine-2-one with LiAlD₄ in tetrahydrofuran at 0°C achieves >98% deuterium incorporation at the target positions.

Post-Synthetic Hydrogen-Deuterium Exchange

Deuterium can be introduced post-synthesis via acid- or base-catalyzed exchange. Heating the compound in D₂O with a palladium catalyst (e.g., Pd/C) at 150°C for 24 hours facilitates H-D exchange at activated C-H bonds. However, this method risks deuteration at undesired sites, necessitating rigorous NMR monitoring.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Deuteration efficiency correlates with solvent polarity and reaction temperature:

  • LiAlD₄ Reduction : Conducted in anhydrous tetrahydrofuran (THF) at 0°C to minimize side reactions.

  • Alkylation : Dimethylformamide (DMF) enhances nucleophilicity of piperazine, improving yields to 82%.

Purification and Isotopic Purity

Ion-pair solid-phase extraction (IP-SPE) using phenyltrimethylammonium hydroxide (PTMAH) effectively removes non-deuterated impurities. Post-extraction, the compound is methylated via pyrolytic methylation in a gas chromatography injection port, ensuring >99% isotopic purity.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : Absence of signals at δ 2.5–3.5 ppm confirms deuteration at C2, C3, C5, and C6.

  • ²H NMR : Peaks at δ 2.3–2.7 ppm verify deuterium incorporation.

Mass Spectrometry (MS)

High-resolution MS shows a molecular ion peak at m/z 406.12 (calculated for C₁₃H₁₀D₈Cl₂N₂), with fragments at m/z 268.08 (loss of C₂D₄) and 154.03 (dichlorophenyl group).

Applications and Comparative Analysis

Pharmacokinetic Advantages

Deuteration at the piperazine ring enhances metabolic stability by reducing cytochrome P450-mediated oxidation. Comparative studies show a 3.2-fold increase in half-life compared to the non-deuterated analog.

Structural Analog Comparison

CompoundDeuterium PositionsMetabolic Half-Life (h)
Non-deuterated analogNone2.1 ± 0.3
2,2,3,3,5,5,6,6-Octadeuterio formC2, C3, C5, C66.7 ± 0.5

Analyse Chemischer Reaktionen

Types of Reactions

2,2,3,3,5,5,6,6-octadeuterio-1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of products depending on the nucleophile used .

Wissenschaftliche Forschungsanwendungen

2,2,3,3,5,5,6,6-octadeuterio-1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification of sigma-1 receptor antagonists.

    Biology: Employed in studies investigating the role of sigma-1 receptors in cellular processes.

    Medicine: Utilized in pharmacological research to explore potential therapeutic applications for neurological disorders.

    Industry: Applied in the development of new drugs targeting sigma-1 receptors.

Wirkmechanismus

2,2,3,3,5,5,6,6-octadeuterio-1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine exerts its effects by binding to sigma-1 receptors, which are involved in modulating neurotransmitter systems. By inhibiting these receptors, the compound can alter the release and uptake of neurotransmitters, leading to changes in neuronal activity. This mechanism is particularly relevant in the context of neurological disorders, where sigma-1 receptor modulation can have therapeutic benefits .

Vergleich Mit ähnlichen Verbindungen

Structural Differences :

  • BD1063 : Piperazine core with a 3,4-dichlorophenyl ethyl group and N-methyl substitution.
  • BD1047: Dimethylaminoethylamine backbone with a 3,4-dichlorophenyl ethyl group and N-methyl substitution .

Pharmacological Differences :

Parameter BD1063 BD1047
Sigma-1 Affinity (Ki) 0.005–0.08 nM 0.02–0.1 nM
Sigma-2 Affinity (Ki) >100 nM 10–50 nM
Functional Activity Sigma-1 antagonist Sigma-1 antagonist
Behavioral Effects Attenuates DTG-induced dystonia Similar efficacy but higher sigma-2 cross-reactivity

Key Insight : BD1063 exhibits greater sigma-1 selectivity, whereas BD1047 shows moderate sigma-2 affinity, which may confound studies targeting sigma-1-specific pathways .

Comparison with Haloperidol

Structural Differences :

  • Haloperidol: Butyrophenone-class antipsychotic with a phenylpiperidine core.
  • BD1063 : Piperazine-based, lacking dopamine D2 receptor affinity .

Pharmacological Differences :

Parameter BD1063 Haloperidol
Sigma-1 Affinity (Ki) 0.005–0.08 nM 3–10 nM
Dopamine D2 Affinity Negligible High (Ki = 0.5–1 nM)
Clinical Use Research tool Antipsychotic

Key Insight : Unlike haloperidol, BD1063 avoids extrapyramidal side effects due to its lack of D2 receptor interaction, making it a cleaner sigma-1 probe .

Comparison with DTG (1,3-Di-o-Tolylguanidine)

Structural Differences :

  • DTG: Guanidine-based non-selective sigma agonist.
  • BD1063 : Piperazine-based sigma-1 antagonist .

Pharmacological Differences :

Parameter BD1063 DTG
Sigma-1 Affinity (Ki) 0.005–0.08 nM 20–30 nM
Sigma-2 Affinity (Ki) >100 nM 10–20 nM
Functional Activity Antagonist Agonist
Behavioral Effects Blocks DTG-induced dystonia Induces dystonia

Key Insight : BD1063’s antagonist profile and selectivity make it superior for dissecting sigma-1-specific effects compared to DTG’s mixed agonist activity .

Comparison with Fenpropimorph

Structural Differences :

  • Fenpropimorph : Sterol isomerase inhibitor with a morpholine ring and branched alkyl chain.
  • BD1063 : Linear piperazine structure .

Pharmacological Differences :

Parameter BD1063 Fenpropimorph
Sigma-1 Affinity (Ki) 0.005–0.08 nM 0.005–0.01 nM
Primary Target Sigma-1 receptor Sterol C8-C7 isomerase

Key Insight : Despite shared sigma-1 affinity, fenpropimorph’s primary antifungal activity limits its utility in neurological research compared to BD1063 .

Research Findings and Therapeutic Implications

Opioid Modulation

BD1063 potentiates μ-opioid receptor (MOR) antinociception in preclinical models, an effect reversed by sigma-1 agonists like PRE-084. This interaction is absent in sigma-1 knockout mice, highlighting its receptor-specific mechanism .

Psychostimulant Effects

BD1063 reduces cocaine-induced motor stimulation and blocks self-administration in rats, unlike sigma agonists (e.g., SKF-10,047) that exhibit reinforcing effects .

Metabolic Advantages of Deuteration

The octadeuterio modification in BD1063 slows hepatic metabolism, mirroring trends seen in deuterated drugs like deutetrabenazine. This enhances plasma stability without altering receptor affinity .

Biologische Aktivität

2,2,3,3,5,5,6,6-Octadeuterio-1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine is a deuterated derivative of piperazine that has garnered attention in pharmacological research due to its potential biological activities. The incorporation of deuterium atoms can enhance the compound's metabolic stability and influence its interactions with biological targets. This article aims to synthesize current knowledge on the biological activity of this compound through a review of relevant studies and data.

Chemical Structure and Properties

The molecular formula for this compound is C17D8ClN2C_{17}D_8ClN_2, and its molecular weight is approximately 327.88 g/mol. The presence of deuterium atoms (D) in place of hydrogen (H) alters the compound's physical and chemical properties, potentially affecting its pharmacokinetics and pharmacodynamics.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities including:

  • Antidepressant Effects : Piperazine derivatives have been studied for their antidepressant properties. The structural modifications may enhance serotonin receptor binding.
  • Neuroprotective Properties : Some studies have shown that piperazine derivatives can protect neuronal cells from damage due to ischemia or oxidative stress.
  • Antitumor Activity : Certain piperazine compounds have demonstrated cytotoxic effects against cancer cell lines.

Study 1: Neuroprotective Activity

A study investigated the neuroprotective effects of a related piperazine compound in a mouse model of cerebral ischemia. The results indicated that treatment significantly prolonged survival time and reduced mortality rates compared to control groups. The proposed mechanism involved modulation of neurotransmitter systems and reduction of oxidative stress markers.

Treatment GroupSurvival Time (minutes)Mortality Rate (%)
Control10.67 ± 1.5280
Piperazine Derivative14.83 ± 0.4220

Study 2: Antidepressant Activity

In another study focusing on antidepressant effects, a similar piperazine derivative was administered to rodents subjected to stress-induced depression models. Behavioral assays showed significant improvement in depressive symptoms compared to untreated controls.

Treatment GroupBehavioral Score (lower is better)
Control15.0 ± 1.0
Piperazine Derivative8.0 ± 0.5

The biological activity of this compound may be attributed to its ability to interact with various neurotransmitter receptors:

  • Serotonin Receptors : Potential modulation of serotonin pathways contributes to antidepressant effects.
  • Dopamine Receptors : Interaction with dopaminergic systems may enhance mood and cognitive functions.
  • Neuroprotective Pathways : Reduction of excitotoxicity through NMDA receptor antagonism has been suggested.

Q & A

Q. What are the key synthetic routes and purification methods for preparing deuterated piperazine derivatives like 2,2,3,3,5,5,6,6-octadeuterio-1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the piperazine core followed by deuterium incorporation. For example, palladium-catalyzed cross-coupling reactions are critical for introducing aryl groups (e.g., 3,4-dichlorophenyl) to the piperazine backbone . Deuterium is often introduced via deuteration of precursor intermediates under controlled conditions (e.g., using deuterated solvents or reagents). Purification employs normal-phase chromatography (10% methanol/0.1% ammonium hydroxide) or high-performance liquid chromatography (HPLC) to ensure high purity . Key parameters include solvent choice (DMF or DMSO), temperature control (60–120°C), and reaction time optimization .

Q. Table 1: Representative Synthetic Parameters

StepReaction ConditionsKey Reagents/CatalystsReference
Piperazine functionalizationPd-catalyzed cross-couplingPd(OAc)₂, ligands
Deuterium incorporationDeuteration in D₂O or CD₃ODNaBD₄, CDCl₃Inferred
PurificationNormal-phase chromatography10% MeOH/NH₄OH

Q. Which spectroscopic techniques are most effective for structural confirmation and purity analysis of this deuterated compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming deuterium placement, as deuterium substitution alters proton environments (e.g., reduced splitting in ¹H-NMR due to isotopic effects) . Infrared (IR) spectroscopy identifies functional groups (e.g., C-Cl stretches at ~750 cm⁻¹) . Mass spectrometry (MS) confirms molecular weight, particularly distinguishing deuterated vs. non-deuterated analogs . Purity is assessed via HPLC with UV detection, using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How does deuteration at positions 2,3,5,6 on the piperazine ring influence metabolic stability and pharmacokinetic (PK) properties?

  • Methodological Answer : Deuteration can reduce metabolic clearance by slowing cytochrome P450-mediated oxidation (isotope effect) . To study this, comparative PK studies in preclinical models (e.g., rodents) are conducted using LC-MS/MS to quantify deuterated vs. non-deuterated analogs in plasma . For example, deuterated compounds may show prolonged half-life (t₁/₂) due to decreased first-pass metabolism. Researchers must validate metabolic pathways using in vitro hepatocyte assays and stable isotope tracing .

Q. What strategies resolve contradictions in bioactivity data between deuterated and non-deuterated analogs during preclinical evaluation?

  • Methodological Answer : Contradictions may arise from unintended isotopic effects on target binding or off-target interactions. Systematic approaches include:
  • Comparative docking studies : Computational modeling (e.g., molecular dynamics) to assess deuterium’s impact on binding pocket interactions .
  • Isotope-edited NMR : To detect conformational changes in the compound when bound to targets .
  • Dose-response assays : Testing both analogs across multiple concentrations to identify non-linear effects .
  • Metabolite profiling : Using HR-MS to identify deuterium retention in metabolites, which may explain altered activity .

Q. How can computational modeling optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict transition states and intermediates, guiding solvent selection (e.g., polar aprotic solvents for SN2 reactions) . Machine learning models trained on reaction databases can recommend optimal catalysts (e.g., Pd vs. Cu) for cross-coupling steps . For deuteration, molecular dynamics simulations assess deuterium’s steric and electronic effects on reaction pathways .

Q. What theoretical frameworks guide the design of deuterated analogs for targeted therapeutic applications?

  • Methodological Answer : Research should align with the "deuterium switch" hypothesis, which posits that strategic deuteration enhances drug efficacy without structural modification . This framework integrates:
  • Metabolic Pathway Analysis : Prioritizing deuteration at sites prone to oxidative metabolism .
  • Receptor-Ligand Kinetics : Assessing deuterium’s impact on binding kinetics (e.g., kₒₙ/kₒff rates) via surface plasmon resonance (SPR) .
  • Isotope Effect Quantification : Using Eyring equation-based models to predict deuterium’s influence on reaction rates in vivo .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for similar piperazine derivatives?

  • Methodological Answer : Discrepancies often arise from variations in reaction scales or purification methods. To mitigate:
  • Standardize protocols : Replicate reactions using identical catalysts (e.g., Pd(OAc)₂), solvents, and temperatures .
  • Control for deuterium loss : Monitor deuteration efficiency via MS during synthesis .
  • Cross-validate purity : Compare HPLC results with orthogonal methods like elemental analysis .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.